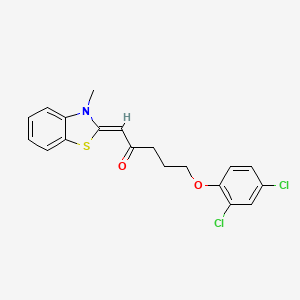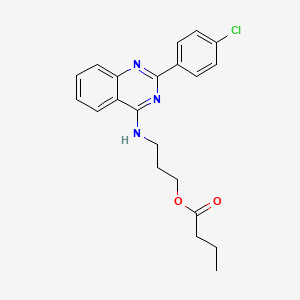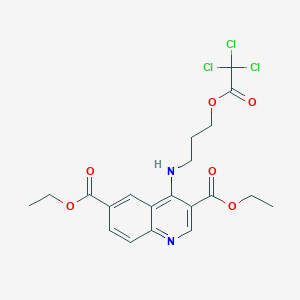![molecular formula C25H25FN2O6 B7745671 Diethyl 4-[3-(4-fluorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate](/img/structure/B7745671.png)
Diethyl 4-[3-(4-fluorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 4-[3-(4-fluorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at position 1. The compound also features a fluorobenzoyl group, which is known for its electron-withdrawing properties, and a diethyl ester group, which enhances its solubility in organic solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[3-(4-fluorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. The introduction of the 4-fluorobenzoyl group can be achieved through Friedel-Crafts acylation, using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Diethyl 4-[3-(4-fluorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
科学研究应用
Diethyl 4-[3-(4-fluorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor due to the presence of the fluorobenzoyl group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and liquid crystals, due to its unique structural properties.
作用机制
The mechanism of action of Diethyl 4-[3-(4-fluorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects.
相似化合物的比较
Similar Compounds
Fluoroquinolones: A class of antibiotics that share the quinoline core and fluorine substitution, known for their broad-spectrum antibacterial activity.
Chloroquine: An antimalarial drug with a similar quinoline structure, used for the treatment of malaria.
Quinine: A naturally occurring alkaloid with a quinoline core, traditionally used as an antimalarial agent.
Uniqueness
Diethyl 4-[3-(4-fluorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate is unique due to its combination of the fluorobenzoyl group and diethyl ester groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
diethyl 4-[3-(4-fluorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O6/c1-3-32-24(30)17-8-11-21-19(14-17)22(20(15-28-21)25(31)33-4-2)27-12-5-13-34-23(29)16-6-9-18(26)10-7-16/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDQBTJWJMGVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-1-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropan-2-one](/img/structure/B7745593.png)
![(Z)-1-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-phenoxypentan-2-one](/img/structure/B7745602.png)

![3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl propionate](/img/structure/B7745636.png)

![3-{[2-(4-Chlorophenyl)quinazolin-4-yl]amino}propyl thiophene-2-carboxylate](/img/structure/B7745648.png)
![3,6-DIETHYL 4-({3-[(2-METHYLPROPANOYL)OXY]PROPYL}AMINO)QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B7745654.png)
![3,6-DIETHYL 4-({3-[(2,2-DIMETHYLPROPANOYL)OXY]PROPYL}AMINO)QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B7745655.png)

![Diethyl 4-[3-(4-methylbenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate](/img/structure/B7745663.png)
![Diethyl 4-[3-(4-chlorobenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate](/img/structure/B7745665.png)
![Diethyl 4-[3-(4-methoxybenzoyl)oxypropylamino]quinoline-3,6-dicarboxylate](/img/structure/B7745676.png)
![3,6-DIETHYL 4-{[3-(THIOPHENE-2-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B7745681.png)
![3,6-DIETHYL 4-{[3-(PYRIDINE-3-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B7745687.png)
